Magnesium;1-methoxy-4-phenylbenzene;bromide
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Overview
Description
Magnesium;1-methoxy-4-phenylbenzene;bromide, also known as 4-methoxyphenylmagnesium bromide, is a Grignard reagent widely used in organic synthesis. This compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-methoxy-4-phenylbenzene group. It is commonly used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenylmagnesium bromide is typically prepared by reacting 1-methoxy-4-phenylbenzene with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
CH3OC6H4Br+Mg→CH3OC6H4MgBr
Industrial Production Methods
In industrial settings, the preparation of 4-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Substitutes halides in organic compounds under anhydrous conditions.
Palladium Catalysts: Used in coupling reactions with palladium catalysts under inert atmosphere.
Major Products Formed
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced in coupling reactions.
Scientific Research Applications
4-Methoxyphenylmagnesium bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-methoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar structure but lacks the methoxy group.
4-Methylphenylmagnesium Bromide: Contains a methyl group instead of a methoxy group.
4-Chlorophenylmagnesium Bromide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the compound compared to its analogs.
Properties
IUPAC Name |
magnesium;1-methoxy-4-phenylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBJTMNODASHIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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